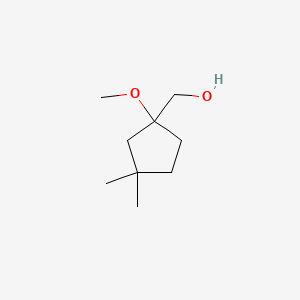
(1-Methoxy-3,3-dimethylcyclopentyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxy-3,3-dimethylcyclopentyl)methanol is an organic compound with the molecular formula C9H18O2 It is a cyclopentane derivative featuring a methoxy group and a hydroxymethyl group attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3,3-dimethylcyclopentyl)methanol typically involves the reaction of 3,3-dimethylcyclopentanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include moderate temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of heterogeneous catalysts can also enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxy-3,3-dimethylcyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The methoxy group can be reduced to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of (1-Methoxy-3,3-dimethylcyclopentyl)aldehyde or (1-Methoxy-3,3-dimethylcyclopentyl)carboxylic acid.
Reduction: Formation of (1-Hydroxy-3,3-dimethylcyclopentyl)methanol.
Substitution: Formation of various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
(1-Methoxy-3,3-dimethylcyclopentyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Methoxy-3,3-dimethylcyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1-Hydroxy-3,3-dimethylcyclopentyl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
(1-Methoxy-3,3-dimethylcyclopentyl)aldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.
(1-Methoxy-3,3-dimethylcyclopentyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(1-Methoxy-3,3-dimethylcyclopentyl)methanol is unique due to the presence of both a methoxy group and a hydroxymethyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H18O2 |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(1-methoxy-3,3-dimethylcyclopentyl)methanol |
InChI |
InChI=1S/C9H18O2/c1-8(2)4-5-9(6-8,7-10)11-3/h10H,4-7H2,1-3H3 |
Clave InChI |
MVUMRGJTKJQRLX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1)(CO)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















